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Compound of Interest

2-Methylbenzothiazole-6-boronic
Compound Name:

acid
CAS No.: 866332-18-5
Cat. No.: B1457073

Get Quote

Executive Summary

2-Methylbenzothiazole-6-boronic acid represents a critical intersection between heterocyclic
chemistry and supramolecular assembly. As a bifunctional scaffold, it combines the electron-
deficient benzothiazole core—a privileged structure in medicinal chemistry (e.g., Riluzole,
antitumor agents)—uwith a boronic acid moiety, a versatile handle for Suzuki-Miyaura cross-
coupling and reversible covalent bonding in chemical biology (e.g., saccharide sensing).

This guide details the protocol for the structural elucidation of this compound. It moves beyond
standard diffractometry to address the specific challenges posed by boronic acids: their
propensity for dehydration into boroxines, conformational polymorphism (syn/anti), and the
modulation of solid-state packing via

stacking interactions.

Part 1: Molecular Architecture & Theoretical Packing
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Before initiating experimental work, one must understand the competing forces that dictate the
crystal lattice.

The Benzothiazole Core (Planar Anchor)

The 2-methylbenzothiazole system is rigid and planar. In the solid state, this moiety typically
drives packing through

stacking interactions.

o Expectation: Centrosymmetric inversion dimers or "slipped-stack” columns with an
interplanar distance of ~3.4-3.6 A.

» Electronic Effect: The nitrogen atom in the thiazole ring is a hydrogen bond acceptor,
potentially interacting with the boronic acid hydroxyls of neighboring molecules.

The Boronic Acid Moiety (Directional Director)
The -B(OH)

group is the primary "supramolecular synthon."” It dictates the lattice network through strong
hydrogen bonding.

e Primary Motif: The formation of centrosymmetric

dimers is the standard expectation for aryl boronic acids.

o Conformational Flexibility: The group can adopt syn-syn, syn-anti, or anti-anti conformations.
The syn-anti conformation often leads to catemeric (chain-like) structures rather than
discrete dimers.

The Dehydration Risk

Boronic acids are in equilibrium with their cyclic trimeric anhydrides (boroxines).

 Critical Check: Crystal structure analysis must distinguish between the free acid (C-B(OH)
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) and the boroxine (B
@)

ring). This is often revealed by the stoichiometry of oxygen atoms and the presence of
solvent molecules stabilizing the acid form.

Part 2: Experimental Workflow (The "How-To")
Phase 1: Crystal Growth Strategy

Obtaining X-ray quality crystals of boronic acids requires suppressing dehydration.
Protocol:

e Solvent Selection: Avoid pure non-polar solvents which favor dehydration. Use a solvent
system with hydrogen-bond donors/acceptors.

o Primary Recommendation:Acetone/Water (9:1) or Tetrahydrofuran (THF)/Hexane (slow
diffusion).

o Rationale: Water or protic solvents stabilize the -B(OH)
species via hydrogen bonding, preventing boroxine formation.

» Methodology: Slow evaporation at 4°C. Lower temperatures reduce the kinetic energy
available for the dehydration reaction.

Phase 2: X-Ray Data Collection

Instrument: Bruker D8 QUEST or similar diffractometer with Mo-K

(
=0.71073 A) or Cu-K

radiation.

Parameters:

o Temperature:100 K (Liquid Nitrogen Stream).
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o Why: Critical to freeze the rotation of the C2-methyl group and minimize thermal ellipsoids
of the terminal boronic acid oxygens, allowing precise H-atom location.

 Resolution: Aim for 0.75 A or better to resolve the electron density of the B-O bonds clearly.

Phase 3: Structure Solution & Refinement

Software: SHELXT (Intrinsic Phasing) and SHELXL (Least Squares Refinement).[1]
Refinement Checklist:

« Boron Geometry: Restrain B-O distances if necessary (approx 1.36 A), but high-quality data
usually allows free refinement.

e Hydrogen Placement:
o C-H: Geometric riding model.

o O-H: Locate difference Fourier map peaks. Allow free refinement of coordinates if data
permits; otherwise, use DFIX restraints (O-H ~ 0.82 A) and DANG for bond angles.

o Disorder: Check the 2-methyl group for rotational disorder (A/B occupancy refinement).

Part 3: Data Analysis & Visualization
Workflow Diagram

The following diagram outlines the logical flow from synthesis to solved structure, highlighting
critical decision points.
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Caption: Operational workflow for the structural determination of benzothiazole boronic acids.
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Structural Interaction Logic

This diagram visualizes the competing intermolecular forces expected in the lattice.
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Caption: Hierarchical organization of supramolecular forces in the crystal lattice.

Part 4: Quantitative Data Summary (Template)

When the structure is solved, summarize the data using the standard crystallographic table
format below. Note: Values below are representative placeholders for this class of compounds.
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Parameter Description | Typical Value

Monoclinic or Triclinic (Common for planar
Crystal System _
aromatics)

or
Space Group

(Centrosymmetric preference)

Unit Cell (a, b, ¢) Dependent on packing; expect one short axis
nit Cell (a, b, ¢
(~4-7 A) corresponding to the stacking direction.

21z 4/ 1 (Typically 4 molecules per unit cell)

B-O Bond Length 1.35-1.38A

O...O Dimer Distance 2.70 — 2.80 A (Strong Hydrogen Bond)

Pi-Stacking Distance 3.40 — 3.60 A (Centroid to Centroid)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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